molecular formula C16H20N2O4 B1378921 Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate CAS No. 1408074-70-3

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B1378921
CAS No.: 1408074-70-3
M. Wt: 304.34 g/mol
InChI Key: JQEATWHVDKUNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[55]undecane-8-carboxylate is a heterocyclic compound that belongs to the class of spiro compounds It is characterized by a spiro linkage between a piperidine ring and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of benzylamine with a suitable oxazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spiro compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate is unique due to the presence of an oxazolidinone ring in its structure, which distinguishes it from other similar spiro compounds. This structural feature may contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14-17-16(8-10-21-14)7-4-9-18(12-16)15(20)22-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEATWHVDKUNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC(=O)N2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 2
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 5
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 6
Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.